Methyl perfluoroheptanoate
Overview
Description
Methyl perfluoroheptanoate, also known as 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-heptanoic acid methyl ester, is a fluorinated organic compound with the molecular formula C8H3F13O2 and a molecular weight of 378.09 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability and resistance to chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl perfluoroheptanoate can be synthesized through the esterification of perfluoroheptanoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl perfluoroheptanoate primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve nucleophilic substitution, where a nucleophile replaces one of the fluorine atoms in the compound.
Common Reagents and Conditions: Common reagents used in these substitution reactions include strong nucleophiles such as alkoxides, amines, and thiolates. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, the reaction with an alkoxide may yield an ether, while the reaction with an amine may produce an amide .
Scientific Research Applications
Methyl perfluoroheptanoate has a wide range of applications in scientific research due to its unique properties.
Chemistry: In chemistry, it is used as a reagent in the synthesis of other fluorinated compounds. Its high thermal stability makes it suitable for use in high-temperature reactions .
Biology and Medicine: In biological and medical research, this compound is used as a model compound to study the behavior of fluorinated compounds in biological systems. Its resistance to metabolic degradation makes it a useful tool for studying the effects of fluorinated compounds on biological processes .
Industry: In industrial applications, this compound is used as a surfactant and in the production of water- and oil-repellent coatings. Its unique properties make it suitable for use in harsh environments where other compounds may fail .
Mechanism of Action
The mechanism of action of methyl perfluoroheptanoate is primarily based on its ability to resist chemical and thermal degradation. The presence of multiple fluorine atoms creates a highly stable compound that is resistant to oxidation, reduction, and hydrolysis. This stability allows it to maintain its structure and function in a variety of environments .
Molecular Targets and Pathways: In biological systems, this compound interacts with cellular membranes and proteins, altering their structure and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s high fluorine content plays a key role in its interactions with biological molecules .
Comparison with Similar Compounds
- Perfluoroheptanoic acid
- Perfluorooctanoic acid
- Perfluorononanoic acid
- Perfluorodecanoic acid
These compounds are all part of the perfluoroalkyl family and share similar chemical structures and properties, but each has unique applications and reactivity profiles .
Properties
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F13O2/c1-23-2(22)3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHROQORAJUWVCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F13O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335703 | |
Record name | Methyl perfluoroheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14312-89-1 | |
Record name | Methyl perfluoroheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl Tridecafluoroheptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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